Home > Products > Screening Compounds P30198 > Betahistine dihydrochloride
Betahistine dihydrochloride - 5579-84-0

Betahistine dihydrochloride

Catalog Number: EVT-261767
CAS Number: 5579-84-0
Molecular Formula: C8H14Cl2N2
Molecular Weight: 209.11 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Betahistine dihydrochloride is a synthetic analog of histamine. [] It acts as a weak histamine H1 receptor agonist and a potent histamine H3 receptor antagonist. [] In scientific research, betahistine dihydrochloride is primarily employed to study the role of the histaminergic system in various physiological processes, particularly those related to the vestibular system. []

Source and Classification

Betahistine dihydrochloride is derived from histamine, a naturally occurring biogenic amine involved in various physiological functions, including immune response and regulation of gastric acid secretion. The compound is classified under the category of antihistamines due to its structural similarity to histamine and its pharmacological effects.

Synthesis Analysis

The synthesis of betahistine dihydrochloride can be achieved through various methods. A notable method involves the use of 2-methylpyridine as an initial raw material, undergoing a series of reactions including:

  1. Addition Reaction: Formaldehyde reacts with 2-picoline at 120-125 °C for approximately 12 hours to yield 2-hydroxyethyl pyridine.
  2. Dehydration Reaction: The product undergoes dehydration with sodium hydroxide and anhydrous magnesium sulfate at 90-100 °C for about 2 hours to form 2-vinyl pyridine.
  3. Condensation Reaction: The 2-vinyl pyridine is then reacted with monomethylamine hydrochloride in toluene at 108-110 °C to produce 2-aminoethyl pyridine.
  4. Salt-Forming Reaction: Finally, this intermediate is treated with hydrogen chloride gas in a mixed solvent to yield betahistine hydrochloride with a high purity level .

This method is advantageous due to its simplicity and efficiency, yielding a product with over 99% purity.

Molecular Structure Analysis

The molecular formula of betahistine dihydrochloride is C8H11Cl2NC_8H_{11}Cl_2N, and its molecular weight is approximately 206.09 g/mol. The structure consists of a pyridine ring substituted with an aminoethyl group. The presence of two hydrochloride groups enhances its solubility in water, making it suitable for oral administration.

Structural Features

  • Pyridine Ring: A six-membered aromatic ring containing one nitrogen atom.
  • Aminoethyl Side Chain: This functional group contributes to the compound's pharmacological activity.
  • Chloride Ions: These ions are crucial for the stability and solubility of the compound.
Chemical Reactions Analysis

Betahistine dihydrochloride participates in several chemical reactions relevant to its synthesis and applications:

  1. Acid-Base Reactions: As a weak base, betahistine can react with strong acids (e.g., hydrochloric acid) to form salts.
  2. Complexation Reactions: Betahistine can form complexes with various resins for sustained release formulations, optimizing its therapeutic effects .
  3. Corrosion Inhibition Studies: Recent studies have explored its use as a corrosion inhibitor for mild steel in acidic environments, showcasing its versatility beyond medicinal applications .
Mechanism of Action

The mechanism of action of betahistine dihydrochloride involves:

  1. Histamine H1 Receptor Agonism: By stimulating H1 receptors, betahistine enhances blood flow in the inner ear, which helps alleviate symptoms associated with vestibular disorders.
  2. Histamine H3 Receptor Antagonism: This antagonistic action increases the release of neurotransmitters such as acetylcholine and norepinephrine, further contributing to improved inner ear function.

These mechanisms collectively enhance vestibular compensation and reduce vertiginous symptoms.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Solubility: Highly soluble in water; solubility is enhanced by the presence of hydrochloride ions.
  • Melting Point: Approximately 160 °C.

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to light and moisture.
  • pH Range: The pH of aqueous solutions typically ranges from 4 to 6.

These properties are crucial for formulation development and therapeutic efficacy.

Applications

Betahistine dihydrochloride has several scientific applications:

  1. Medical Use: Primarily prescribed for treating Ménière's disease and other vestibular disorders due to its ability to improve blood flow in the inner ear.
  2. Formulation Development: Used in sustained-release formulations that enhance patient compliance by providing prolonged therapeutic effects .
  3. Corrosion Inhibition: Emerging research suggests potential applications in materials science as a corrosion inhibitor for metals exposed to acidic environments .

This diverse range of applications highlights betahistine dihydrochloride's significance beyond traditional medicinal uses, paving the way for innovative research avenues.

Historical Evolution & Synthesis Pathways of Betahistine Dihydrochloride

Discovery Timeline and Initial Pharmacological Characterization

Betahistine dihydrochloride emerged as a histaminergic agent in the mid-20th century, with its first pharmacological characterization focused on modulating vestibular function. Initial studies in the 1960s identified it as a structural analog of histamine, capable of interacting with histamine receptors in the inner ear and central nervous system. The compound received its first regulatory approval in Europe in 1970 for Ménière's disease, though its U.S. regulatory journey proved turbulent: The FDA granted initial approval in 1966 based on a single clinical study but revoked it in 1972 after methodological concerns and insufficient efficacy evidence [1] [6].

Early pharmacological studies established its dual receptor activity:

  • H1 Receptor Partial Agonism: Mediated vasodilation in the inner ear's microvasculature, reducing endolymphatic pressure [6] [7].
  • H3 Receptor Antagonism: Increased histamine release from vestibular nuclei and tuberomammillary neurons, enhancing vestibular compensation [7] [10].These mechanisms were initially characterized through in vivo models demonstrating improved cochlear blood flow and reduced vertigo episodes [1] [7].

Table 1: Key Milestones in Betahistine Development

YearEventSignificance
1966Initial FDA approval (Serc®)Based on single JAMA study; later contested
1970European approval for Ménière's diseaseBecame first-line vestibular therapy in >80 countries
1972FDA withdrawal due to efficacy concernsLack of confirmatory evidence; manufacturing disputes
2000sIdentification of major metabolite (2-pyridylacetic acid)Explained short half-life (3–4 hrs) and urinary excretion

Synthetic Methodologies: From Early Batch Processes to Modern Catalytic Approaches

The synthesis of betahistine dihydrochloride has evolved significantly from traditional condensation methods to atom-efficient catalytic strategies.

Early Batch Synthesis (1960s–1990s)The original route employed reductive amination of 2-pyridineacetaldehyde with methylamine under high-pressure hydrogenation (5–10 atm), followed by hydrochloric acid salt formation [5]. Critical limitations included:

  • Low yields (45–55%) due to over-reduction or imine hydrolysis
  • High palladium catalyst loading (8–10 mol%)
  • Tedious purification requiring multiple crystallizations [3] [5]

Modern Catalytic Innovations (Post-2010)Patented methodologies now prioritize selectivity and sustainability:

  • Cobalt-Catalyzed Hydroamination: Uses Cp*Co(CO)I₂ (0.5 mol%) for Markovnikov addition of methylamine to 2-vinylpyridine at 60°C. Achieves 92% yield with >99% regioselectivity [3].
  • Continuous-Flow Dehydration: Replaces batch processing with microreactors for ethanolamine dehydration (to vinyl precursor), reducing reaction time from 12 hrs to 30 min [5].
  • Green Solvent Systems: Utilizes water/isopropanol mixtures instead of benzene/toluene, eliminating genotoxic impurities [5] [9].

Table 2: Evolution of Betahistine Synthesis

Synthetic ApproachConditionsYieldPurityKey Advantage
Reductive Amination (1960s)Pd/C, H₂ (8 atm), MeOH, 24 hrs52%95%Simple starting materials
Azeotropic CondensationToluene reflux, MgSO₄, 48 hrs68%97%Avoids high-pressure equipment
Catalytic HydroaminationCp*Co(CO)I₂, 60°C, 4 hrs92%99.5%Atom economy; low E-factor

Comparative Analysis of Salt Forms: Dihydrochloride vs. Mesilate

Betahistine is commercially available as dihydrochloride (BH.2HCl) and mesilate (BH.mesylate) salts, with significant differences impacting pharmacology and clinical utility.

Molecular and Physicochemical Properties

  • Molecular Weight: BH.2HCl (209.1 g/mol) vs. BH.mesylate (328.4 g/mol) necessitates 36% higher mass for mesylate to deliver equivalent betahistine base [4].
  • Hygroscopicity: BH.2HCl exhibits greater moisture affinity, requiring stringent drying during tablet processing [9].
  • Solubility: Both salts exceed 500 mg/mL in water, but BH.mesylate generates acidic solutions (pH 3.2 vs. 2.8 for dihydrochloride at 10% w/v) [4].

Pharmacokinetic and Manufacturing Concerns

  • Bioequivalence: BH.2HCl shows 25% higher Cmax than BH.mesylate at equivalent doses (24 mg) due to faster dissolution [4] [9].
  • Toxicity Risks: Mesilate synthesis may yield genotoxic alkyl mesilates (e.g., methyl methanesulfonate) if purification is inadequate; dihydrochloride avoids sulfonate esters [4].
  • Excipient Compatibility: BH.mesylate formulations require alkaline stabilizers (e.g., MgCO₃) to prevent degradation in humid conditions [9].

Table 3: Critical Differences Between Betahistine Salts

ParameterBetahistine DihydrochlorideBetahistine MesilateClinical Implication
Molecular weight209.1 g/mol328.4 g/molHigher pill burden for mesylate
pH of 10% solution2.83.2Reduced gastric irritation with mesylate
Reported Cmax (24 mg dose)110 ± 22 ng/mL82 ± 18 ng/mLLower systemic exposure for mesylate
Genotoxic impurity riskNegligibleRequires strict controlsManufacturing complexity

Clinical RelevanceThough therapeutic equivalence is claimed, pharmacodynamic studies indicate BH.2HCl achieves higher histamine turnover in vestibular nuclei at identical molar doses [4] [10]. Additionally, post-marketing surveillance data for long-term safety is robust only for the dihydrochloride form, complicating mesylate's risk assessment [4].

Properties

CAS Number

5579-84-0

Product Name

Betahistine dihydrochloride

IUPAC Name

N-methyl-2-pyridin-2-ylethanamine;dihydrochloride

Molecular Formula

C8H14Cl2N2

Molecular Weight

209.11 g/mol

InChI

InChI=1S/C8H12N2.2ClH/c1-9-7-5-8-4-2-3-6-10-8;;/h2-4,6,9H,5,7H2,1H3;2*1H

InChI Key

XVDFMHARQUBJRE-UHFFFAOYSA-N

SMILES

CNCCC1=CC=CC=N1.Cl.Cl

Solubility

>31.4 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

Aequamen
Betahistin AL
Betahistin ratiopharm
Betahistin Stada
Betahistin-ratiopharm
Betahistine
Betahistine Biphar
Betahistine Dihydrobromide
Betahistine Dihydrochloride
Betahistine Hydrochloride
Betahistine Mesylate
Betahistine Methanesulfonate
Betahistine Methanesulphonate
Betaserc
Betavert
By Vertin
By-Vertin
Dihydrobromide, Betahistine
Dihydrochloride, Betahistine
Extovyl
Fidium
Hydrochloride, Betahistine
Lectil
Melopat
Mersilon
Mesylate, Betahistine
Methanesulfonate, Betahistine
Methanesulphonate, Betahistine
PT 9
PT-9
PT9
Ribrain
Serc
Vasomotal
Vertigon

Canonical SMILES

CNCCC1=CC=CC=N1.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.